molecular formula C14H30ClN3O2 B14709744 1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, isopropyl ester, hydrochloride CAS No. 24269-69-0

1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, isopropyl ester, hydrochloride

Cat. No.: B14709744
CAS No.: 24269-69-0
M. Wt: 307.86 g/mol
InChI Key: TYMPXTAMFARSCG-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, an isobutylamino group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with isobutylamine to form the intermediate compound, followed by esterification with isopropyl chloroformate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, isopropyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, isopropyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, ethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
  • 1-Piperazinecarboxylic acid, 4-(2-(butylcyclohexylamino)ethyl)-, 1-methylethyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

24269-69-0

Molecular Formula

C14H30ClN3O2

Molecular Weight

307.86 g/mol

IUPAC Name

propan-2-yl 4-[2-(2-methylpropylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H29N3O2.ClH/c1-12(2)11-15-5-6-16-7-9-17(10-8-16)14(18)19-13(3)4;/h12-13,15H,5-11H2,1-4H3;1H

InChI Key

TYMPXTAMFARSCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCN1CCN(CC1)C(=O)OC(C)C.Cl

Origin of Product

United States

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